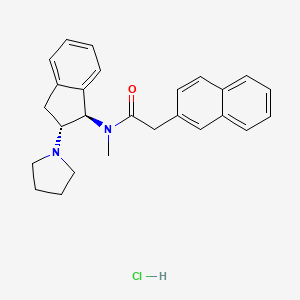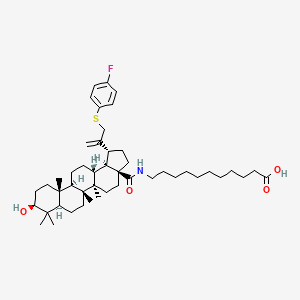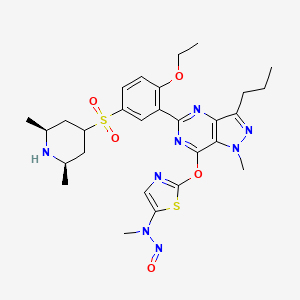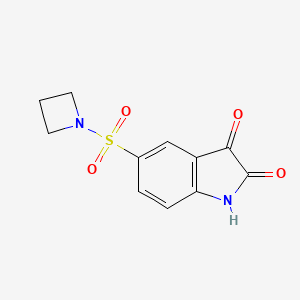
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. This method yields the tricyclic indole compound, which can then be further modified to introduce the azetidinylsulfonyl group .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to DNA, particularly circulating tumor DNA, through groove binding . This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s structure allows it to inhibit enzymes like monoamine oxidase, contributing to its central nervous system activities .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- can be compared with other indole derivatives such as:
Isatin (1H-Indole-2,3-dione): Isatin is a simpler indole derivative that also exhibits various biological activities, including anticancer and antibacterial properties.
Indole-3-acetic acid: This compound is a plant hormone involved in growth regulation and has applications in agricultural research.
Tryptophan: An essential amino acid that serves as a precursor for serotonin and other important biomolecules.
The uniqueness of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- lies in its azetidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
220510-08-7 |
|---|---|
Molecular Formula |
C11H10N2O4S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H10N2O4S/c14-10-8-6-7(2-3-9(8)12-11(10)15)18(16,17)13-4-1-5-13/h2-3,6H,1,4-5H2,(H,12,14,15) |
InChI Key |
VEHTUFDNCGHBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



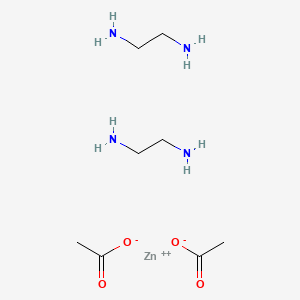
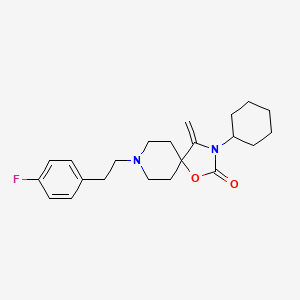

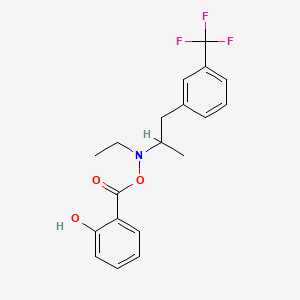

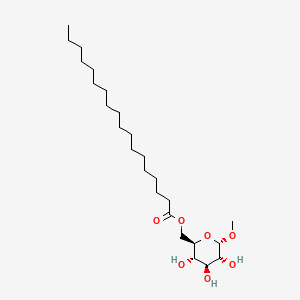
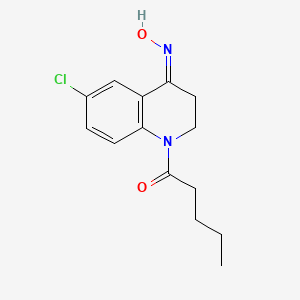
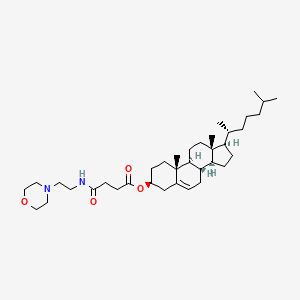

![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
